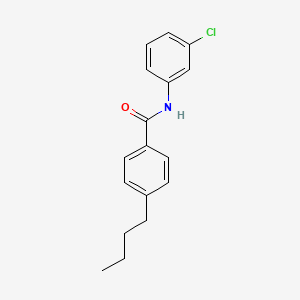
4-butyl-N-(3-chlorophenyl)benzamide
Übersicht
Beschreibung
4-butyl-N-(3-chlorophenyl)benzamide, also known as Bupropion, is a chemical compound that belongs to the class of substituted cathinones. It is widely used as an antidepressant and smoking cessation aid. Bupropion is a unique compound that has a distinct mechanism of action and has been extensively researched for its potential therapeutic applications.
Wirkmechanismus
4-butyl-N-(3-chlorophenyl)benzamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce cravings. This compound also acts as an antagonist at nicotinic acetylcholine receptors, which can help reduce the symptoms of nicotine withdrawal.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings. It can also increase the levels of serotonin, which can help regulate mood and appetite. This compound has also been shown to increase energy expenditure and reduce appetite, which can help with weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-(3-chlorophenyl)benzamide has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying neurotransmitter systems and their role in mood and behavior. However, it can be difficult to work with due to its low solubility in water and its tendency to form salts with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-butyl-N-(3-chlorophenyl)benzamide. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in treating substance use disorders, such as cocaine and methamphetamine addiction. Additionally, there is interest in developing new formulations of this compound that can improve its efficacy and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(3-chlorophenyl)benzamide has been extensively researched for its potential therapeutic applications. It is primarily used as an antidepressant and smoking cessation aid. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Eigenschaften
IUPAC Name |
4-butyl-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-3-5-13-8-10-14(11-9-13)17(20)19-16-7-4-6-15(18)12-16/h4,6-12H,2-3,5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWWPRHBUTMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192534.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)
![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4192562.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192570.png)
![N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192574.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)

![1-[({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4192597.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)
